molecular formula C47H89N15O11S B12410636 Biotin-KKKRKV (acetate)

Biotin-KKKRKV (acetate)

Cat. No.: B12410636
M. Wt: 1072.4 g/mol
InChI Key: FGFNBNAOUJDXJT-PZAKQGQDSA-N
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Description

Biotin-KKKRKV (acetate) is a biotinylated peptide derived from the nuclear localization signal (NLS) sequence of simian virus 40. The sequence KKKRKV is known for its role in directing proteins to the nucleus. Biotinylation of this peptide enhances its utility in various biochemical and cellular assays, particularly those involving protein localization and interaction studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-KKKRKV (acetate) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The biotin moiety is introduced at the N-terminus of the peptide. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Biotin-KKKRKV (acetate) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Biotin-KKKRKV (acetate) primarily undergoes reactions typical of peptides, including:

Common Reagents and Conditions

Major Products

The major products of these reactions are modified peptides with altered functional groups or sequences, which can be used for various biochemical applications .

Scientific Research Applications

Biotin-KKKRKV (acetate) has a wide range of applications in scientific research:

Mechanism of Action

Biotin-KKKRKV (acetate) exerts its effects by facilitating the nuclear import of proteins. The KKKRKV sequence binds to importin proteins, which transport the peptide-protein complex into the nucleus. Biotinylation allows for easy detection and purification of the peptide using streptavidin-based methods .

Comparison with Similar Compounds

Similar Compounds

    Biotin-Substance P: A biotinylated neuropeptide used in neurological studies.

    Biotin-β-Amyloid (1-40): A biotinylated peptide used in Alzheimer’s disease research.

    Biotin-Gastrin Releasing Peptide: Used in cancer research

Uniqueness

Biotin-KKKRKV (acetate) is unique due to its specific sequence derived from simian virus 40, which is highly efficient in directing proteins to the nucleus. This makes it particularly valuable in studies involving nuclear localization and protein trafficking .

Properties

Molecular Formula

C47H89N15O11S

Molecular Weight

1072.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid;acetic acid

InChI

InChI=1S/C45H85N15O9S.C2H4O2/c1-27(2)36(43(67)68)59-42(66)31(17-7-11-23-48)56-41(65)32(18-13-25-53-44(50)51)57-40(64)30(16-6-10-22-47)55-39(63)29(15-5-9-21-46)54-38(62)28(49)14-8-12-24-52-35(61)20-4-3-19-34-37-33(26-70-34)58-45(69)60-37;1-2(3)4/h27-34,36-37H,3-26,46-49H2,1-2H3,(H,52,61)(H,54,62)(H,55,63)(H,56,65)(H,57,64)(H,59,66)(H,67,68)(H4,50,51,53)(H2,58,60,69);1H3,(H,3,4)/t28-,29-,30-,31-,32-,33-,34-,36-,37-;/m0./s1

InChI Key

FGFNBNAOUJDXJT-PZAKQGQDSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)N.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)N.CC(=O)O

Origin of Product

United States

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